Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is a complex organic compound with the molecular formula C12H19NO3. It is primarily used in scientific research and is known for its unique structural properties, which make it a valuable compound in various fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate typically involves multiple steps. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process usually includes rigorous purification steps to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form .
Scientific Research Applications
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3aR,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
- Tert-butyl (3aS,6aS)-5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
Uniqueness
Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-6-8-9(13)4-5-10(8)14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPZLZOHOCOQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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